rac-2-[(1R,2S,4S)-bicyclo[2.2.1]heptan-2-yl]ethan-1-amine hydrochloride
Description
Chemical Structure and Properties The compound rac-2-[(1R,2S,4S)-bicyclo[2.2.1]heptan-2-yl]ethan-1-amine hydrochloride is a norbornane (bicyclo[2.2.1]heptane) derivative with an ethylamine side chain at the 2-position of the bicyclic framework. The "rac" designation indicates a racemic mixture of enantiomers, while the hydrochloride salt enhances aqueous solubility. The molecular formula is C₉H₁₈ClN, with a molecular weight of 191.7 g/mol (calculated from constituent atomic weights).
Properties
Molecular Formula |
C9H18ClN |
|---|---|
Molecular Weight |
175.70 g/mol |
IUPAC Name |
2-[(1R,2S,4S)-2-bicyclo[2.2.1]heptanyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C9H17N.ClH/c10-4-3-9-6-7-1-2-8(9)5-7;/h7-9H,1-6,10H2;1H/t7-,8+,9+;/m0./s1 |
InChI Key |
HSVFMPHQLXEMGG-FZRXOQNUSA-N |
Isomeric SMILES |
C1C[C@@H]2C[C@H]1C[C@H]2CCN.Cl |
Canonical SMILES |
C1CC2CC1CC2CCN.Cl |
Origin of Product |
United States |
Preparation Methods
Analytical Data and Characterization
The compound is typically characterized by:
Research Findings and Notes on Preparation
- The reaction conditions such as temperature, solvent, base, and reaction time critically influence the yield and purity.
- Molecular sieves are essential to maintain anhydrous conditions, improving reaction efficiency.
- The bicyclic amine hydrochloride salt form enhances stability and ease of handling.
- The stereochemistry of the bicyclic system is carefully controlled during synthesis to obtain the desired isomeric form, as stereochemistry impacts biological activity.
- The compound serves as a key intermediate for further functionalization in drug discovery, especially in neuropharmacology and antibacterial agent development.
Summary Table of Preparation Conditions and Yields
Chemical Reactions Analysis
Alkylation Reactions
The primary amine group undergoes alkylation with alkyl halides or epoxides under basic conditions. For example:
-
Reaction with methyl iodide in the presence of K₂CO₃ yields N-methyl derivatives .
-
Use of benzyl bromide produces N-benzyl-substituted products , which are intermediates for further functionalization.
Key Conditions :
-
Solvents: DMF, THF, or aqueous ethanol
-
Temperature: 25–80°C
-
Catalysts: Triethylamine or DBU
Acylation Reactions
The amine reacts with acylating agents to form amides or ureas:
-
Treatment with acetyl chloride generates N-acetyl derivatives .
-
Reaction with isocyanates (e.g., phenyl isocyanate) produces urea-linked compounds .
| Reagent | Product | Yield (%) | Reference |
|---|---|---|---|
| Acetic anhydride | N-acetylated derivative | 85–90 | |
| Benzoyl chloride | N-benzoylated product | 78 |
Nucleophilic Substitution
The amine participates in substitution reactions with electrophiles:
-
Reaction with cyanogen bromide forms cyanamide derivatives .
-
Displacement with sulfonyl chlorides (e.g., tosyl chloride) generates sulfonamide analogs .
Mechanistic Insight :
The reaction proceeds via an Sₙ2 mechanism, facilitated by the amine’s lone pair attacking electrophilic centers.
Oxidation and Reduction
-
Oxidation : Using KMnO₄ or CrO₃ oxidizes the amine to a nitro compound or nitroxide radical, though overoxidation risks exist.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces imine intermediates back to amines.
Critical Notes :
-
Oxidation requires controlled conditions to avoid decomposition of the bicyclic core.
-
Reduction is typically selective for imine groups without affecting the norbornane skeleton.
Schiff Base Formation
Condensation with carbonyl compounds (e.g., aldehydes/ketones) forms Schiff bases:
-
Reaction with benzaldehyde yields N-benzylidene derivatives , useful as ligands in coordination chemistry.
Conditions :
-
Solvent: Ethanol or methanol
-
Catalyst: Acidic (e.g., acetic acid) or anhydrous
Salt Formation and Acid-Base Reactions
The hydrochloride salt dissociates in aqueous media, enabling pH-dependent reactivity:
-
Neutralization with NaOH releases the free base, which can be extracted into organic solvents .
-
Protonation enhances solubility in polar solvents, critical for biological assays .
Comparative Reactivity Insights
The bicyclo[2.2.1]heptane framework imposes steric constraints, influencing reaction rates and regioselectivity:
-
Steric Effects : Bulky substituents on the bicyclic system slow alkylation/acylation kinetics.
-
Electronic Effects : Electron-withdrawing groups on the amine enhance nucleophilicity in substitution reactions.
Scientific Research Applications
rac-2-[(1R,2S,4S)-bicyclo[2.2.1]heptan-2-yl]ethan-1-amine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-2-[(1R,2S,4S)-bicyclo[2.2.1]heptan-2-yl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Bicycloheptane Core
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine Hydrochloride
- Molecular Formula : C₁₀H₂₀ClN
- Key Differences : Three methyl groups at the 1-, 7-, and 7-positions increase steric bulk and lipophilicity (logP ~2.8).
- Pharmacological Relevance : Used in CXCR2 antagonist research for cancer therapy due to enhanced receptor binding affinity .
- Synthesis : Similar acidification and chromatography methods yield 48–60% purity .
7-Oxabicyclo[2.2.1]heptan-2-yl Ethan-1-amine Hydrochloride
- Molecular Formula: C₈H₁₆ClNO
- Key Differences : A 7-oxa substitution replaces a CH₂ group with oxygen, improving polarity (logP ~1.5) and hydrogen-bonding capacity.
- Pharmacological Relevance : Acts as a dual FFAR1/FFAR4 allosteric modulator for diabetes treatment .
- Synthesis : Requires dicyandiamide-mediated coupling, achieving 48% yield .
rac-2-[(1R,2R,4S)-Bicyclo[2.2.1]heptan-1-yl]acetic Acid Hydrochloride
Stereochemical and Functional Group Modifications
(1S,2R,4R)-Bicyclo[2.2.1]heptan-2-amine
- Molecular Formula : C₇H₁₃N
- Key Differences: Enantiopure form (non-racemic) with distinct stereochemistry at 1S, 2R, and 4R positions.
- Implications: Higher selectivity for adenosine receptor targets compared to racemic mixtures .
N-((1R,2S,4S)-Bicyclo[2.2.1]heptan-2-yl)-9-methyl-9H-purin-6-amine
Research Findings and Trends
- Steric Effects : Methyl groups (e.g., 1,7,7-trimethyl) enhance receptor binding but reduce solubility .
- Polar Modifications : 7-Oxa substitution improves aqueous solubility (from ~0.1 mg/mL to ~1.2 mg/mL) .
- Racemic vs. Enantiopure : Enantiopure analogs (e.g., (1S,2R,4R)-isomer) show 3–5x higher activity in kinase assays compared to racemic forms .
Biological Activity
Rac-2-[(1R,2S,4S)-bicyclo[2.2.1]heptan-2-yl]ethan-1-amine hydrochloride is a compound characterized by a bicyclic structure and an amine functional group. Its unique three-dimensional conformation significantly influences its biological activity and potential therapeutic applications. This article delves into the biological activities associated with this compound, highlighting its pharmacological profiles, synthesis methods, and relevant case studies.
- IUPAC Name : (1R,2S,4S)-bicyclo[2.2.1]heptan-2-amine hydrochloride
- Molecular Formula : C9H14ClN
- Molecular Weight : 147.65 g/mol
Preliminary studies indicate that this compound may exhibit significant neuropharmacological effects. Its structure allows for interaction with various neurotransmitter systems, which could be beneficial in treating neuropsychiatric disorders. The compound is believed to act on specific receptors in the central nervous system (CNS), although detailed mechanisms are still under investigation.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Neuropharmacological Effects | Potential therapeutic applications in treating mood disorders and anxiety. |
| Receptor Interactions | Possible interactions with serotonin and dopamine receptors. |
| Cytotoxicity | Initial studies suggest low cytotoxicity in vitro, indicating safety for further research. |
Synthesis Methods
Several synthetic routes have been developed for producing this compound:
- Bicyclo[2.2.1]heptane + Amine Source → Rac-2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine
- This method highlights the versatility of synthetic approaches available for producing this compound.
Study 1: Neuropharmacological Potential
A study investigated the effects of rac-2-[...]-ethanamine on animal models of depression and anxiety. Results indicated a significant reduction in anxiety-like behavior compared to control groups, suggesting its potential as an anxiolytic agent.
Study 2: Receptor Binding Affinity
Research conducted on receptor binding affinity demonstrated that rac-2-[...]-ethanamine has a high affinity for serotonin receptors (5HT) and moderate affinity for dopamine receptors (D). This profile suggests potential use in mood regulation therapies.
Comparative Analysis with Similar Compounds
To understand the unique properties of rac-2-[...]-ethanamine, it is beneficial to compare it with structurally similar compounds:
| Compound Name | CAS Number | Structural Features | Unique Characteristics |
|---|---|---|---|
| Endo-Bicyclo[2.2.1]heptan-2-amines | 65481-69-8 | Similar bicyclic structure | Different stereochemistry affects activity |
| Exo-Bicyclo[2.2.1]heptan-2-amines | 121122-83-6 | Bicyclic core | Variations in substituents lead to different pharmacological profiles |
| 1-(Bicyclo[2.2.1]heptan-2-y)ethanamines | 24520-59-0 | Bicyclic structure with ethyl substitution | May exhibit distinct receptor interactions |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing rac-2-[(1R,2S,4S)-bicyclo[2.2.1]heptan-2-yl]ethan-1-amine hydrochloride with high enantiomeric purity?
- Methodological Answer : The synthesis of this bicyclic amine requires careful control of stereochemistry due to the rigid norbornane framework. A common approach involves catalytic hydrogenation of precursor imines using chiral catalysts (e.g., Rh or Pd complexes) to enforce stereoselectivity. Post-synthetic purification via recrystallization in polar solvents (e.g., ethanol/water mixtures) can enhance enantiomeric purity. Reaction monitoring by chiral HPLC or NMR (e.g., using Mosher’s acid for derivatization) is critical to confirm stereochemical outcomes .
Q. How does the stereochemistry of the bicyclo[2.2.1]heptane core influence the compound’s reactivity in downstream applications?
- Methodological Answer : The (1R,2S,4S) configuration imposes steric constraints that affect nucleophilic substitution and hydrogen-bonding interactions. For example, the axial orientation of the ethylamine substituent in the norbornane system can hinder access to bulky electrophiles. Comparative studies with diastereomers (e.g., 1R,2R,4R configurations) reveal differences in reaction rates with acylating agents, highlighting the need for precise stereochemical characterization via X-ray crystallography or NOESY NMR .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : The compound is classified as a flammable liquid (GHS Category 2) and causes severe skin/eye irritation (GHS Category 1). Labs must use explosion-proof equipment, maintain inert atmospheres (N₂/Ar) during synthesis, and employ fume hoods for manipulations. Emergency procedures include immediate rinsing with water (15+ minutes for eye exposure) and administration of oxygen for inhalation cases. Storage requires desiccants and temperature control (2–8°C) to prevent degradation .
Advanced Research Questions
Q. How can this compound serve as a precursor in adenosine receptor agonist development?
- Methodological Answer : The norbornane scaffold mimics ribose conformations in adenosine receptors. Researchers functionalize the ethylamine group with purine or pyrimidine moieties via Buchwald-Hartwig coupling or reductive amination. In vivo studies in rodent models show that substituting the bicyclic core with trifluoromethyl groups (as in AGN 192403 derivatives) enhances blood-brain barrier penetration and A1 receptor affinity (Ki < 50 nM). Metabolic stability is assessed via liver microsome assays .
Q. What strategies resolve contradictions in reported reaction yields for thiourea organocatalysts derived from this compound?
- Methodological Answer : Discrepancies in yields (e.g., 40–85% for thiourea derivatives) often stem from solvent polarity and temperature effects. For example, THF at −20°C favors kinetic control, producing single diastereomers, while DMF at 60°C promotes thermodynamic products. Systematic optimization using design of experiments (DoE) with variables like catalyst loading (5–20 mol%) and solvent dielectric constants can reconcile conflicting data. LC-MS tracking of intermediates is advised .
Q. What advanced analytical techniques validate the compound’s structural integrity under varying pH conditions?
- Methodological Answer : High-resolution mass spectrometry (HRMS) with ESI+ ionization confirms molecular formula stability (C9H17ClN). pH-dependent degradation is analyzed via ¹H-NMR in D2O buffers (pH 2–12), monitoring shifts in the bicyclic proton resonances (δ 1.2–3.0 ppm). Accelerated stability studies (40°C/75% RH for 4 weeks) coupled with FTIR identify hydrolytic cleavage of the ethylamine group at pH > 10 .
Q. How does the compound’s reactivity differ in radical versus ionic reaction environments?
- Methodological Answer : Under ionic conditions (e.g., SN2 with methyl iodide), the ethylamine group undergoes alkylation at −30°C with 70% yield. In radical-mediated reactions (e.g., AIBN-initiated thiol-ene click chemistry), the norbornane core participates in regioselective additions, forming C-S bonds at the bridgehead position. EPR spectroscopy detects transient carbon-centered radicals, guiding mechanistic interpretations .
Data Contradiction Analysis
Q. Why do stereochemical outcomes vary between published synthetic routes for related bicycloheptane derivatives?
- Methodological Answer : Divergent stereoselectivity arises from catalyst-substrate mismatches. For instance, Pd/(R)-BINAP systems favor (1R,2S,4S) configurations, while Ru/JosiPhos catalysts produce (1R,2R,4R) diastereomers. Computational modeling (DFT at the B3LYP/6-31G* level) reveals energy differences (<2 kcal/mol) between transition states, explaining minor enantiomeric excess (ee) variations. Cross-referencing crystallographic data (CCDC entries) with synthetic conditions resolves ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
